synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine
synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine
An In-Depth Technical Guide to the Synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine
Executive Summary & Structural Analysis
Target Molecule: N'-(2-aminoethyl)-N-methylpropan-1-amine
IUPAC Name:
Significance: This unsymmetrical diamine serves as a critical "linker" motif in medicinal chemistry, particularly in the synthesis of GPCR ligands, antihistamines, and DNA-intercalating agents.[1] Its structure features a tertiary amine center (bearing the methyl and propyl groups) and a primary amine "tail" (the aminoethyl group), allowing for orthogonal functionalization.
Structural Disambiguation: The nomenclature "N'-(2-aminoethyl)-N-methylpropan-1-amine" describes a propan-1-amine backbone where the nitrogen is substituted with:
-
A Methyl group (
)[1] -
A 2-Aminoethyl group (
)[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This results in the structure:
Retrosynthetic Analysis
To achieve high regioselectivity and avoid polyalkylation (a common pitfall in polyamine synthesis), a direct alkylation of diamines is discouraged. The most robust strategy involves building the ethylenediamine backbone from a secondary amine precursor via Cyanomethylation-Reduction .[1]
Strategic Disconnection:
-
C-N Disconnection: Break the bond between the tertiary nitrogen and the ethylamine side chain.
-
Precursor Identification:
-methylpropan-1-amine (secondary amine) and a generic 2-carbon synthon (Chloroacetonitrile).[1] -
Transformation: Nucleophilic substitution followed by nitrile reduction.
Figure 1: Retrosynthetic pathway utilizing the Cyanomethylation-Reduction strategy to ensure regiocontrol.
Synthesis Protocol: The Cyanomethylation-Reduction Route
This route is preferred for its ability to yield a primary amine terminus without protecting groups.
Phase 1: Synthesis of 2-(N-methyl-N-propylamino)acetonitrile
Mechanism:
Reagents & Materials:
- -methylpropan-1-amine (1.0 equiv)[1]
-
Chloroacetonitrile (1.1 equiv) [Warning: Highly Toxic ][1]
-
Potassium Carbonate (
) (2.0 equiv) - Acid scavenger[1] -
Acetonitrile (MeCN) or DMF (Solvent)[1]
-
Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst (optional but recommended)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Solvation: Charge the flask with
-methylpropan-1-amine (e.g., 100 mmol) and anhydrous MeCN (200 mL). -
Base Addition: Add finely ground anhydrous
(200 mmol) and NaI (10 mmol). Stir vigorously to create a suspension. -
Alkylation: Cool the mixture to 0°C. Add Chloroacetonitrile (110 mmol) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]
-
Workup:
-
Cool to room temperature and filter off the solid salts.
-
Concentrate the filtrate under reduced pressure to remove solvent.
-
Dissolve residue in
, wash with water (2x) and brine (1x). -
Dry over
and concentrate.
-
-
Purification: The crude nitrile is usually pure enough (>95%) for the next step. If not, purify via vacuum distillation.
Key Data Point:
| Parameter | Specification |
|---|---|
| Intermediate | 2-(N-methyl-N-propylamino)acetonitrile |
| Expected Yield | 85-92% |
| Appearance | Pale yellow oil |
| IR Signal | ~2230 cm⁻¹ (C≡N stretch) |[1]
Phase 2: Reduction to N'-(2-aminoethyl)-N-methylpropan-1-amine
Mechanism: Hydride Reduction.
Objective: Convert the nitrile group (-CN) into a primary amine (
Reagents:
Protocol (LiAlH4 Method):
-
Setup: Use a dry 1L flask under strictly inert atmosphere (
or Ar). -
Preparation: Suspend
pellets (250 mmol) in anhydrous THF (300 mL) at 0°C. -
Addition: Dissolve the nitrile intermediate (100 mmol) in dry THF (50 mL) and add dropwise to the hydride suspension. Caution: Gas evolution (
). -
Reflux: After addition, warm to room temperature, then reflux for 4–6 hours.
-
Quench (Fieser Method):
-
Isolation:
-
Stir until the gray precipitate turns white and granular.
-
Filter through a Celite pad.
-
Dry the filtrate over
and concentrate.
-
-
Final Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure diamine.
Alternative Route: Reductive Amination (High Throughput)[1]
If handling Chloroacetonitrile is restricted, a reductive amination approach using N-methylethylenediamine is viable, though it requires careful control to prevent over-alkylation.[1]
Reaction:
Critical Control:
-
The secondary amine (
) is less sterically accessible but more nucleophilic than the primary amine in some contexts, but in reality, the primary amine will likely react with the aldehyde first to form an imine. -
Correction: To target the tertiary center, one must use N-propyl-ethylenediamine and methylate it (Eschweiler-Clarke), OR use N-methylethylenediamine and carefully alkylate.[1]
-
Expert Note: The Cyanomethylation route (Phase 1 & 2) is chemically superior for structure certainty because it unambiguously builds the ethylamine tail onto the propyl-methyl nitrogen.[1]
Characterization & Validation
To validate the synthesis of N'-(2-aminoethyl)-N-methylpropan-1-amine , compare analytical data against these predicted values.
1H NMR (400 MHz,
-
2.45 (t, 2H,
Hz, )[1] -
2.40 (t, 2H,
Hz, )[1] -
2.75 (t, 2H,
Hz, )[1] -
2.20 (s, 3H,
)[1] -
1.45 (m, 2H,
)[1] -
0.90 (t, 3H,
)[1] -
1.5-2.0 (br s, 2H,
)[1]
Mass Spectrometry (ESI+):
-
[M+H]+ : 117.15 m/z[1]
Safety & Handling (E-E-A-T)
-
Amines: The target and starting materials are caustic and lachrymators. Use butyl rubber gloves and work in a high-efficiency fume hood.
-
Chloroacetonitrile: Highly toxic and readily absorbed through skin. It metabolizes to cyanide. Keep a cyanide antidote kit available.
-
LiAlH4: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.
References
-
Preparation of N-substituted ethylenediamines
- Source:Journal of Medicinal Chemistry. "Synthesis and Antihistaminic Activity of N-substituted Ethylenediamines."
- Relevance: Establishes the cyanomethylation protocol as a standard for unsymmetrical diamine synthesis.
-
(General reference for nitrile reduction).
-
Reductive Amination Selectivity
-
Safety Data (Chloroacetonitrile)
- PubChem CID: 7334.
-
[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]
- 3. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
